![molecular formula C25H24N2O3S B2428475 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 878060-94-7](/img/structure/B2428475.png)
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Biological Activity
- Indole derivatives, including those similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide, are significant in various natural and synthetic compounds with biological activity. New derivatives of dimethylindole were synthesized, suggesting potential biological activities such as enzyme inhibition and treatment of phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).
Synthesis and Structural Analysis
- Reactions involving similar compounds have been studied, focusing on the synthesis and structure of derivatives, potentially leading to biologically active compounds (Skladchikov, Suponitskii, & Gataullin, 2013).
Antimicrobial Activity
- Research on related compounds, like 2-bromo-N-(phenylsulfonyl)acetamide derivatives, demonstrates good antimicrobial activity, highlighting the potential of such compounds in medical applications (Fahim & Ismael, 2019).
Application in Fingerprint Analysis
- Benzyl and sulfonyl derivatives of related acetamides have been synthesized and evaluated for biological activities. Additionally, their application in latent fingerprint analysis is notable, indicating their utility in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Molecular Docking and Anti-inflammatory Activity
- Molecular docking analysis of indole acetamide derivatives, including anti-inflammatory drugs, has been conducted. This research contributes to understanding the interaction mechanisms of these compounds at a molecular level (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Enzyme Inhibition Research
- New series of N-substituted derivatives of acetamides show significant enzyme inhibition, indicating potential for therapeutic applications in various medical conditions (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, & Ejaz, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-12-13-21(14-19(18)2)26-25(28)16-27-15-24(22-10-6-7-11-23(22)27)31(29,30)17-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRIUFSKYLHWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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